An In-depth Technical Guide to N-Acetyl-3-iodo-L-tyrosine Hemihydrate
An In-depth Technical Guide to N-Acetyl-3-iodo-L-tyrosine Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Acetyl-3-iodo-L-tyrosine hemihydrate (CAS 23277-49-8) is a pivotal iodinated amino acid derivative with significant applications in biomedical research and pharmaceutical development. Its structure lends itself to diverse applications, most notably as a precursor for the synthesis of radioiodinated compounds for medical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[][2] Furthermore, its role as a substrate and potential inhibitor in enzymatic studies, particularly in kinase activity and thyroid hormone research, underscores its importance in drug discovery and molecular biology.[][3] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and key applications of N-Acetyl-3-iodo-L-tyrosine hemihydrate, offering a technical resource for professionals in the field.
Core Properties and Physicochemical Data
N-Acetyl-3-iodo-L-tyrosine hemihydrate is the hydrated form of N-acetyl-3-iodo-L-tyrosine, a molecule synthesized through the acetylation of the amino group and iodination of the phenolic ring of the amino acid L-tyrosine. The presence of the iodine atom is critical to its utility, particularly in radiolabeling and as a tool to probe biological systems.
Chemical Structure and Identification
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Chemical Name: (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid hemihydrate[]
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Synonyms: L-Tyrosine, N-acetyl-3-iodo-, hydrate (2:1)[]
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CAS Number: 23277-49-8
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Molecular Formula: C₁₁H₁₂INO₄ · 0.5H₂O (for the hemihydrate); C₂₂H₂₆I₂N₂O₉ (for the 2:1 complex with water)[]
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Molecular Weight: 358.13 g/mol (hemihydrate); 716.26 g/mol (for the 2:1 complex)[]
Table 1: Physicochemical Properties of N-Acetyl-3-iodo-L-tyrosine Hemihydrate and Related Compounds
| Property | N-Acetyl-3-iodo-L-tyrosine Hemihydrate | N-Acetyl-L-tyrosine (Parent Compound) | 3-Iodo-L-tyrosine (Precursor) |
| Appearance | White to off-white solid[] | White crystalline powder[4] | Solid[5] |
| Melting Point | Data not available | 149.0-155.0 °C[4] | ~205 °C (decomposes)[5] |
| Solubility | Data not available | Freely soluble in water | 3 mg/mL in water[5] |
| Optical Rotation | Data not available | +47° to +49° (c=1 in water)[4] | Data not available |
Synthesis and Purification
The synthesis of N-Acetyl-3-iodo-L-tyrosine is a two-step process involving the N-acetylation of L-tyrosine followed by electrophilic iodination of the activated aromatic ring. The formation of the hemihydrate is dependent on the final crystallization conditions.
Step 1: N-Acetylation of L-Tyrosine
The initial step involves the protection of the amino group of L-tyrosine via acetylation. This is typically achieved using acetic anhydride under alkaline conditions. The hydroxyl group of the phenol is sufficiently deprotonated to remain in solution, while the amino group acts as the nucleophile.
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Dissolution: Suspend L-tyrosine in water.
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Basification: Add a solution of sodium hydroxide (e.g., 30%) dropwise with stirring until the L-tyrosine is completely dissolved, achieving a pH of approximately 12.[6]
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Acetylation: Cool the solution and add acetic anhydride (approximately 1.05 molar equivalents) dropwise. Concurrently, add sodium hydroxide solution to maintain the pH between 8 and 10.[6]
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Reaction Completion: After the addition of acetic anhydride, maintain the reaction at a controlled temperature (e.g., 60°C) for a short period (e.g., 20 minutes) to ensure complete reaction.[6]
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Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7 to precipitate the N-acetyl-L-tyrosine crude product.[6]
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Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield pure N-acetyl-L-tyrosine.[6]
Step 2: Electrophilic Iodination
The second step is the regioselective iodination of N-acetyl-L-tyrosine. The hydroxyl group of the tyrosine ring is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). To favor mono-iodination, a mild iodinating agent and controlled reaction conditions are employed.
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Dissolution: Dissolve the purified N-acetyl-L-tyrosine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile.[7]
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Iodinating Agent: Add a mild iodinating agent, such as N-Iodosuccinimide (NIS) (1.0-1.1 equivalents), to the solution.[7] The use of molecular iodine (I₂) in the presence of a base can also be effective.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the starting material before significant formation of the di-iodinated product occurs.[7]
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Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.[7]
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Extraction and Work-up: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[7]
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Purification and Hemihydrate Formation: Purify the crude N-Acetyl-3-iodo-L-tyrosine using silica gel column chromatography.[7] The hemihydrate can be obtained by crystallization from an aqueous solvent system, where water molecules are incorporated into the crystal lattice.
Caption: Synthesis workflow for N-Acetyl-3-iodo-L-tyrosine hemihydrate.
Analytical Characterization
Confirming the identity and purity of N-Acetyl-3-iodo-L-tyrosine hemihydrate is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound and for monitoring reaction progress.
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Typical Column: A reversed-phase column, such as a C18, is commonly used.[8]
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Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is effective.[8]
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Detection: UV detection is suitable due to the aromatic ring. The expected retention time for N-Acetyl-3-iodo-L-tyrosine will be longer than that of N-acetyl-L-tyrosine due to the increased hydrophobicity from the iodine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl group (a singlet around 2 ppm), the aliphatic protons of the tyrosine backbone, and the aromatic protons. The introduction of the iodine atom at the 3-position will alter the splitting pattern of the aromatic protons compared to the parent N-acetyl-L-tyrosine.
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¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the aromatic carbons (with the carbon bearing the iodine showing a characteristic shift), and the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The mass spectrum will show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.
Key Applications in Research and Development
The unique properties of N-Acetyl-3-iodo-L-tyrosine hemihydrate make it a valuable tool in several areas of scientific research.
Precursor for Radiosynthesis
The primary application of this compound is as a precursor for the synthesis of radiolabeled molecules for medical imaging.[] The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) or other radionuclides.
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PET and SPECT Imaging: Radioiodinated tyrosine derivatives are used as tracers for imaging amino acid transport and metabolism, which is often upregulated in cancerous tissues.[9][10] This allows for the visualization of tumors, particularly in the brain, and for monitoring the response to therapy.[9][11]
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Mechanism of Radioiodination: This is typically achieved through an electrophilic substitution reaction, where the radioiodine source replaces the non-radioactive iodine.
Caption: Application in radiosynthesis for medical imaging.
Thyroid Hormone Research
Iodinated tyrosines are fundamental building blocks of thyroid hormones (T3 and T4).[12][13] N-Acetyl-3-iodo-L-tyrosine serves as a useful compound in studies related to thyroid hormone biosynthesis and metabolism.[14] It can be used to investigate the enzymes involved in these pathways, such as iodotyrosine deiodinase.[3]
Enzyme Inhibition and Substrate Studies
N-Acetyl-3-iodo-L-tyrosine can act as a substrate or an inhibitor for various enzymes.
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Kinase Assays: It has been reported as a potential substrate for epidermal growth factor receptor (EGFR), a key target in cancer therapy.[] This allows for its use in screening for EGFR inhibitors.
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Tyrosinase Studies: As a derivative of tyrosine, it can be used in studies of tyrosinase, an enzyme involved in melanin synthesis.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
N-Acetyl-3-iodo-L-tyrosine hemihydrate is a versatile and valuable chemical entity for the scientific community. Its well-defined structure allows for its use as a precursor in the synthesis of critical diagnostic imaging agents and as a tool in fundamental biochemical research. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. The methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.
References
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